

# LEO 39652 Topical Formulation: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LEO 39652** is a novel, topically administered phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of atopic dermatitis (AD).[1][2] It is designed as a "dual-soft" drug, a concept aimed at maximizing local activity in the skin while minimizing systemic side effects.[3][4] This is achieved by incorporating ester functionalities into the molecule, rendering it susceptible to rapid hydrolysis into inactive metabolites by esterases in both the blood and the liver.[3][5] Preclinical studies demonstrated high exposure in the skin, yet clinical investigations suggested a lack of efficacy, potentially due to insufficient drug availability at the target site in patients.[3]

These application notes provide a comprehensive overview of the preclinical and early clinical data for **LEO 39652**, along with detailed protocols for key experimental procedures to aid researchers in the evaluation of this and similar topical compounds.

### **Data Presentation**

Table 1: In Vitro Pharmacodynamics of LEO 39652



| Parameter                               | Target/Assay                   | Value (IC50) | Source |
|-----------------------------------------|--------------------------------|--------------|--------|
| Enzyme Inhibition                       | PDE4A                          | 1.2 nM       | [1]    |
| PDE4B                                   | 1.2 nM                         | [1]          |        |
| PDE4C                                   | 3.0 nM                         | [1]          | _      |
| PDE4D                                   | 3.8 nM                         | [1]          | _      |
| Cellular Anti-<br>inflammatory Activity | TNF-α release<br>(human PBMCs) | 6.0 nM       | [1]    |

**Table 2: Preclinical and Clinical Pharmacokinetic** 

Parameters of LEO 39652

| Species/Syste<br>m       | Route                                    | Parameter                                               | Value         | Source |
|--------------------------|------------------------------------------|---------------------------------------------------------|---------------|--------|
| Rat                      | Intravenous                              | Total Clearance                                         | 930 mL/min/kg | [1]    |
| Minipig                  | Intravenous                              | Total Clearance                                         | 200 mL/min/kg | [1]    |
| Monkey                   | Intravenous                              | Total Clearance                                         | 300 mL/min/kg | [1]    |
| Human (ex vivo)          | Topical (on<br>barrier-impaired<br>skin) | Dermal<br>Interstitial Fluid<br>(dISF)<br>Concentration | 33 nM         | [5]    |
| Comparator:<br>LEO 29102 | Topical (on<br>barrier-impaired<br>skin) | Dermal<br>Interstitial Fluid<br>(dISF)<br>Concentration | 2100 nM       | [5]    |

## **Signaling Pathway and Metabolism**

The primary mechanism of action for **LEO 39652** is the inhibition of PDE4 enzymes. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors,







ultimately reducing the production of cytokines like TNF- $\alpha$ . The "dual-soft" design ensures that if **LEO 39652** enters systemic circulation, it is rapidly hydrolyzed into inactive metabolites, minimizing systemic PDE4 inhibition.





Click to download full resolution via product page

Caption: Mechanism of action and metabolism of **LEO 39652**.



# Experimental Protocols Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE4 isoforms.



Click to download full resolution via product page

Caption: Workflow for in vitro PDE4 enzyme inhibition assay.

#### Methodology:

- Reagent Preparation:
  - Prepare a dilution series of LEO 39652 in DMSO, followed by a further dilution in the assay buffer.
  - Dilute recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme to the desired concentration in assay buffer.
  - Dilute a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
- Assay Procedure (96-well plate format):



- Add 25 μL of the test compound dilutions to the wells.
- Add 25 μL of the diluted enzyme solution to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 50 μL of the FAM-cAMP substrate solution.
- Incubate for another 60 minutes at room temperature.
- Detection:
  - Stop the reaction by adding a binding reagent (as per commercial kit instructions, e.g., IMAP TR-FRET).
  - Read the plate on a suitable fluorescence plate reader according to the assay kit's specifications.
- Data Analysis:
  - Calculate the percent inhibition for each concentration of LEO 39652 relative to vehicle controls.
  - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Protocol 2: TNF-α Release Assay in Human PBMCs

This protocol measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit TNF- $\alpha$  release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

#### Methodology:

- PBMC Isolation:
  - Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).



 Wash the isolated cells and resuspend them in a suitable cell culture medium (e.g., RPMI-1640) at a concentration of 1x10<sup>6</sup> cells/mL.

#### Assay Procedure:

- Plate 100 μL of the cell suspension into each well of a 96-well plate.
- $\circ$  Add 50  $\mu$ L of **LEO 39652** dilutions (prepared in culture medium) to the wells and preincubate for 1 hour at 37°C in a 5% CO2 incubator.
- Add 50 μL of LPS solution (e.g., final concentration of 100 ng/mL) to stimulate TNF-α production.
- Incubate the plate for 18-24 hours at 37°C.
- Quantification of TNF-α:
  - Centrifuge the plate to pellet the cells.
  - Collect the supernatant from each well.
  - $\circ$  Measure the concentration of TNF- $\alpha$  in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis:
  - Calculate the percent inhibition of TNF-α release for each LEO 39652 concentration compared to the LPS-stimulated vehicle control.
  - Determine the IC50 value by plotting percent inhibition against compound concentration.

# Protocol 3: Ex Vivo Skin Permeation and Target Engagement Study

This protocol uses an ex vivo human skin explant model to assess the skin penetration of a topical formulation and its pharmacodynamic effect (target engagement).





#### Click to download full resolution via product page

Caption: Workflow for ex vivo skin permeation and target engagement.

#### Methodology:

- Skin Preparation:
  - Obtain fresh human skin from elective surgery (e.g., abdominoplasty) with appropriate ethical approval.
  - Remove subcutaneous fat and cut the skin into sections for mounting in diffusion cells or for culture.
  - For barrier-impaired models, perform tape stripping on the skin surface to remove layers of the stratum corneum.
- Formulation Application:
  - Apply a finite dose of the LEO 39652 topical formulation to the epidermal surface of the skin explant.



- · Incubation and Sampling:
  - Incubate the skin explants at 37°C in a humidified atmosphere.
  - At various time points, collect samples:
    - Pharmacokinetics (PK):
      - Dermal Interstitial Fluid (dISF): Use open flow microperfusion to collect dISF for measurement of unbound drug concentration.
      - Total Skin Concentration: Take full-thickness punch biopsies. Homogenize the tissue and extract the drug for analysis.
    - Pharmacodynamics (PD):
      - Take full-thickness punch biopsies, homogenize the tissue, and measure cAMP levels using a commercial ELISA kit.
- Sample Analysis:
  - Quantify the concentration of LEO 39652 and its metabolites in dISF and skin homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Data Interpretation:
  - Correlate the drug concentration in the skin (PK) with the change in cAMP levels (PD) to establish a PK/PD relationship and assess target engagement.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluating Dermal Pharmacokinetics and Pharmacodymanic Effect of Soft Topical PDE4 Inhibitors: Open Flow Microperfusion... [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [LEO 39652 Topical Formulation: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144546#leo-39652-topical-formulation-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com